4-Hydroxy Kresoxim-methyl Carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

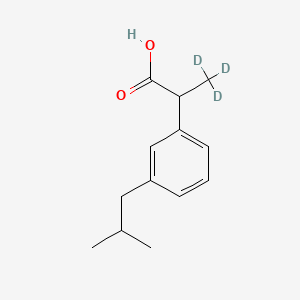

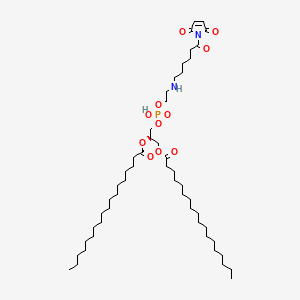

4-Hydroxy Kresoxim-methyl Carboxylic Acid is a chemical compound with the molecular formula C17H17NO5 . It has a molecular weight of 315.32 g/mol . The IUPAC name for this compound is (2E)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a hydroxy group, a methoxyimino group, and a carboxylic acid group . The compound has a total of 6 hydrogen bond acceptors and 2 hydrogen bond donors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.32 g/mol and a computed XLogP3-AA value of 3.4 . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Metabolic Effects on Fusarium kyushuense

Research by Wang et al. (2016) explored the metabolic effects of Kresoxim-methyl against Fusarium kyushuense using the Biolog FF MicroPlate method. Their findings indicated that Kresoxim-methyl, along with another strobilurin fungicide, Azoxystrobin, significantly inhibited the conidial germination and mycelial growth of F. kyushuense. This study provides insight into the fungicidal activity of Kresoxim-methyl and its potential application in controlling plant diseases caused by Fusarium wilt (Wang et al., 2016).

Leaching Behavior in Soil

Khandelwal, Gupta, and Gajbhiye (2014) conducted a study on the leaching behavior of Kresoxim-methyl and its acid metabolite in soil, revealing that over 90% of Kresoxim-methyl undergoes hydrolysis into its acid metabolite, which shows a higher leaching potential than the parent molecule. The presence of organic matter in the soil was found to reduce the leaching potential of both compounds (Khandelwal et al., 2014).

Uptake, Distribution, and Translocation in Paddy

A study by Hosmani, Nayak, and Kumar (2012) on the uptake, distribution, translocation, and metabolism of Kresoxim-methyl in paddy revealed minimal translocation of residues to various plant parts, suggesting a predominantly hydrolytic metabolism route forming its acid metabolite (Hosmani et al., 2012).

Degradation in Soil

Further research by Khandelwal et al. (2014) investigated the degradation of Kresoxim-methyl in soil, indicating that it readily forms its acid metabolite and that its persistence varies with soil moisture, type, and organic matter content. This study underscores the environmental factors affecting the degradation and persistence of Kresoxim-methyl in agricultural settings (Khandelwal et al., 2014).

Dissipation and Dietary Risk Assessment in Rice

Sun et al. (2019) examined the dissipation dynamics and dietary risk assessment of Kresoxim-methyl residue in rice, providing evidence that its residues dissipate rapidly, with a relatively low risk for chronic dietary intake. This research contributes to understanding the safe use of Kresoxim-methyl in rice cultivation and its implications for human health (Sun et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy Kresoxim-methyl Carboxylic Acid is the mitochondrial respiration process . It acts by inhibiting this process, which is crucial for energy production in cells .

Mode of Action

This compound interacts with its target by binding to a specific site in the mitochondria, thereby blocking the transport of electrons from cytochrome b to cytochrome c1 . This interaction disrupts the normal functioning of the mitochondria, leading to the inhibition of respiration .

Biochemical Pathways

The compound affects the respiratory pathway in the mitochondria, which is a critical component of cellular metabolism . The downstream effects of this interaction include the disruption of energy production, which can lead to cell death, particularly in fungi. This makes this compound effective as a fungicide .

Pharmacokinetics

The pharmacokinetics of this compound involve its uptake, distribution, translocation, and metabolism in the organism . The compound is taken up by the organism and distributed to various parts, including the foliage, roots, soil, shoot, and panicle . The major route of metabolism is hydrolysis, resulting in the formation of an acid metabolite .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of mitochondrial respiration, leading to a decrease in energy production . This can result in cell death, particularly in fungi, making the compound effective as a fungicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy as a fungicide can be influenced by factors such as temperature, humidity, and the presence of other organisms .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy Kresoxim-methyl Carboxylic Acid, like its parent compound Kresoxim-methyl, is likely to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Kresoxim-methyl acts by inhibiting the mitochondrial respiration , and it is plausible that this compound may have similar interactions.

Cellular Effects

Kresoxim-methyl, from which it is derived, has been shown to have broad-spectrum fungicidal activity . It is possible that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Kresoxim-methyl, the parent compound, acts by inhibiting mitochondrial respiration . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Kresoxim-methyl have shown that it undergoes photodegradation under light irradiation, following pseudo-first-order kinetics .

Metabolic Pathways

Kresoxim-methyl, the parent compound, is known to undergo several metabolic transformations, including photoisomerization, hydrolysis, hydroxylation, and ether cleavage .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxy Kresoxim-methyl Carboxylic Acid involves the conversion of Kresoxim-methyl to the desired compound through a series of reactions that include oxidation, hydrolysis and decarboxylation.", "Starting Materials": [ "Kresoxim-methyl", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Oxidation of Kresoxim-methyl using hydrogen peroxide and acetic acid to form 4-Hydroxy Kresoxim-methyl. (Reaction conditions: Kresoxim-methyl, H2O2, CH3COOH, H2O, room temperature)", "Step 2: Hydrolysis of 4-Hydroxy Kresoxim-methyl using sodium hydroxide to form 4-Hydroxy Kresoxim-methyl Carboxylic Acid. (Reaction conditions: 4-Hydroxy Kresoxim-methyl, NaOH, H2O, reflux)", "Step 3: Decarboxylation of 4-Hydroxy Kresoxim-methyl Carboxylic Acid to form the desired compound, 4-Hydroxy Kresoxim-methyl Carboxylic Acid. (Reaction conditions: 4-Hydroxy Kresoxim-methyl Carboxylic Acid, NaOH, H2O, reflux)" ] } | |

| 181373-11-5 | |

Fórmula molecular |

C17H17NO5 |

Peso molecular |

315.32 g/mol |

Nombre IUPAC |

(2Z)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16- |

Clave InChI |

HEMVDCDJEKCCCZ-VLGSPTGOSA-N |

SMILES isomérico |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)O |

SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |

SMILES canónico |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |

Sinónimos |

2-[(4-Hydroxy-2-methylphenoxy)methyl]-α-(methoxyimino)benzeneacetic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)

![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)